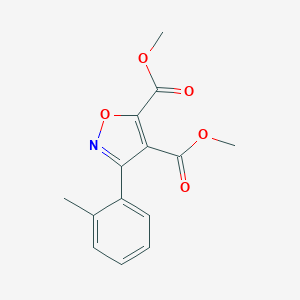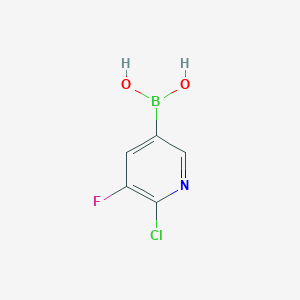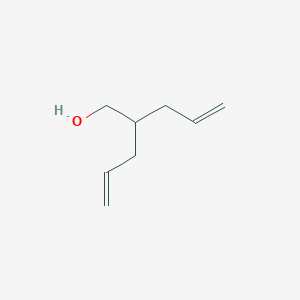
4-Hydroxymethyl-1,6-heptadiene
Vue d'ensemble
Description
4-Hydroxymethyl-1,6-heptadiene, also known as HMD, is a chemical compound that has been studied extensively in scientific research. It is a versatile molecule that has been used in various applications, including as a building block for the synthesis of other compounds, as a reactant in chemical reactions, and as a tool for studying biochemical and physiological processes. In
Mécanisme D'action
The mechanism of action of 4-Hydroxymethyl-1,6-heptadiene is not fully understood, but it is believed to act as a reactive intermediate in chemical reactions. 4-Hydroxymethyl-1,6-heptadiene has been shown to undergo reactions such as oxidation, reduction, and addition reactions.
Effets Biochimiques Et Physiologiques
4-Hydroxymethyl-1,6-heptadiene has been shown to have biochemical and physiological effects, including the ability to induce apoptosis in cancer cells. 4-Hydroxymethyl-1,6-heptadiene has also been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
4-Hydroxymethyl-1,6-heptadiene has several advantages for lab experiments, including its versatility as a building block for the synthesis of other compounds, its ability to undergo various chemical reactions, and its potential as a tool for studying biochemical and physiological processes. However, 4-Hydroxymethyl-1,6-heptadiene also has limitations, including its potential toxicity and the need for precautions when handling it in the lab.
Orientations Futures
There are several future directions for research on 4-Hydroxymethyl-1,6-heptadiene, including exploring its potential as a tool for studying the mechanisms of apoptosis in cancer cells, investigating its potential as a therapeutic agent for inflammatory diseases, and exploring its potential as a building block for the synthesis of new compounds with therapeutic properties.
Conclusion:
In conclusion, 4-Hydroxymethyl-1,6-heptadiene is a versatile molecule that has been used in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. 4-Hydroxymethyl-1,6-heptadiene has the potential to be a valuable tool for studying biochemical and physiological processes and for the synthesis of new compounds with therapeutic properties.
Applications De Recherche Scientifique
4-Hydroxymethyl-1,6-heptadiene has been used in various scientific research applications, including as a building block for the synthesis of other compounds, as a reactant in chemical reactions, and as a tool for studying biochemical and physiological processes. 4-Hydroxymethyl-1,6-heptadiene has been used in the synthesis of compounds such as 4-hydroxy-2,6,6-trimethyl-cyclohex-2-enone, which has been shown to have antibacterial and antifungal properties. 4-Hydroxymethyl-1,6-heptadiene has also been used in the synthesis of compounds such as 1,6-heptadiene-4-carboxylic acid, which has been shown to have anti-inflammatory properties.
Propriétés
Numéro CAS |
132868-28-1 |
|---|---|
Nom du produit |
4-Hydroxymethyl-1,6-heptadiene |
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.2 g/mol |
Nom IUPAC |
2-prop-2-enylpent-4-en-1-ol |
InChI |
InChI=1S/C8H14O/c1-3-5-8(7-9)6-4-2/h3-4,8-9H,1-2,5-7H2 |
Clé InChI |
AQOUFMTUMHUYBG-UHFFFAOYSA-N |
SMILES |
C=CCC(CC=C)CO |
SMILES canonique |
C=CCC(CC=C)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

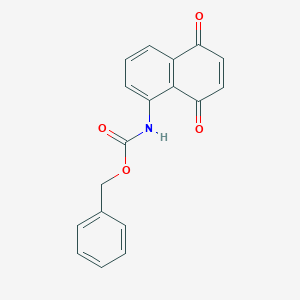
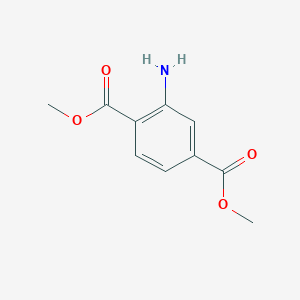
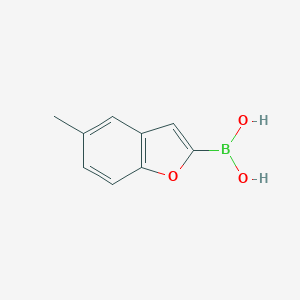
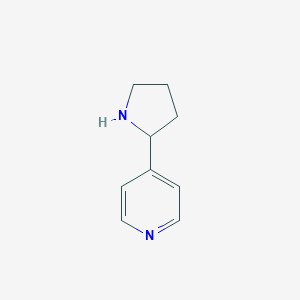
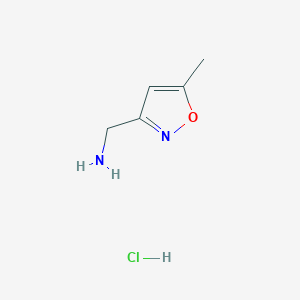
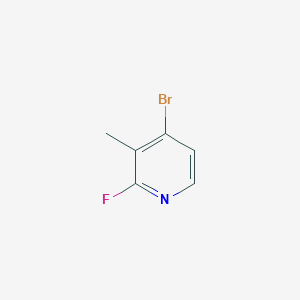
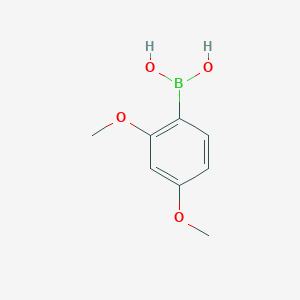
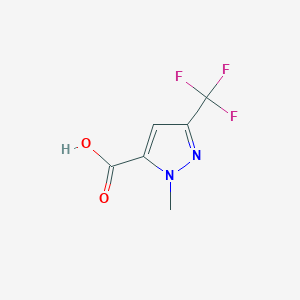
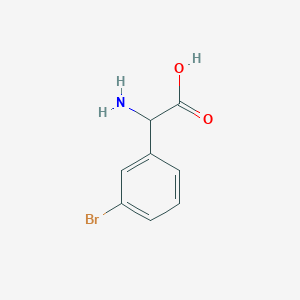
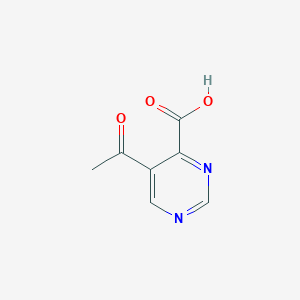
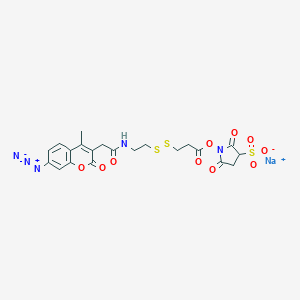
![2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carbonyl chloride](/img/structure/B151871.png)
